molecular formula C15H10O3 B2644720 3-(4-hydroxyphenyl)-2H-chromen-2-one CAS No. 6468-98-0

3-(4-hydroxyphenyl)-2H-chromen-2-one

Cat. No. B2644720
CAS RN: 6468-98-0
M. Wt: 238.242
InChI Key: ROGXIFKSIOPJFE-UHFFFAOYSA-N
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Description

“3-(4-hydroxyphenyl)-2H-chromen-2-one” is a chemical compound that is commonly used as a tool to evaluate the biological role of ERβ . It is also known as “3-(4-Hydroxyphenyl)propionitrile” and is often used in laboratory chemicals .


Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Another study revealed that two molecules of 3-(4-hydroxyphenyl)propionic acid could also be a biosynthetic precursor of myricanol in M. rubra .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-hydroxyphenyl)-2H-chromen-2-one” are not directly available, a related compound, “3-(4-hydroxyphenyl)pyruvate”, is involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized through the Knoevenagel reaction. Its crystal structure was determined, and its absorption spectra in different solvents were recorded, showing sensitivity to solvent polarity and hydrogen bonding (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Catalysis and Synthesis Applications

  • Polystyrene-supported TBD catalysts were used in the Michael additions of 4-hydroxycoumarin to synthesize analogues of Warfarin™, Coumachlor™, and other compounds, showing high conversion yields (Alonzi et al., 2014).
  • A metal- and solvent-free approach for the synthesis of 3-Se/S-4H-chromen-4-ones using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides was developed (Rafique et al., 2017).

Photovoltaic and Electrochemical Properties

  • Spectroscopic analysis and quantum mechanical studies of various chromen-4-one analogues, including their interactions with graphene, revealed enhanced physicochemical properties and potential applications in photovoltaics (Al-Otaibi et al., 2020).
  • A study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes for dye-sensitized solar cells indicated their potential as efficient photosensitizers (Gad, Kamar, & Mousa, 2020).

Antibacterial and Antioxidant Activities

  • Synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and related compounds showed antibacterial and analgesic activities, indicating potential pharmaceutical applications (Rajesha et al., 2011).
  • Investigation of the antioxidant properties of some 4-hydroxycoumarin derivatives revealed significant activity, suggesting potential use in pharmaceuticals and food industries (Sahar et al., 2017).

Molecular Recognition and Sensor Development

  • Development of a chemo-sensor based on chromen-2-one for sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions, demonstrating potential applications in environmental monitoring (Jo et al., 2014).

Mechanism of Action

S-equol [(S)-3-(4-hydroxyphenyl) chroman-7-ol], a major metabolite of the soy isoflavone daidzein, has estrogenic activity and binds more tightly to estrogen receptor β (ERβ) than to ERα . This suggests that “3-(4-hydroxyphenyl)-2H-chromen-2-one” may have similar estrogenic activity.

Safety and Hazards

“3-(4-hydroxyphenyl)-2H-chromen-2-one” should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) enzyme, which specifically and catalytically introduces hydroxyl groups to the o-position of phenol analogs, holds potential for the de novo synthesis of valuable natural products . This suggests that “3-(4-hydroxyphenyl)-2H-chromen-2-one” could be a valuable scaffold for future research and development in the field of bioactive molecule synthesis.

properties

IUPAC Name

3-(4-hydroxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGXIFKSIOPJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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